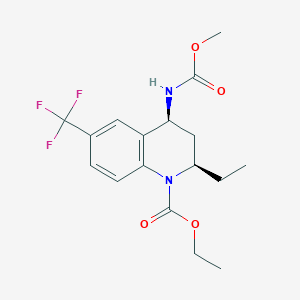

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester

Description

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester (CAS 474645-94-8) is a chiral quinoline derivative with a molecular formula of C₁₇H₂₁F₃N₂O₄ and a molecular weight of 374.35 g/mol . It is a white solid soluble in chloroform, dichloromethane, and ethyl acetate, and serves as a key intermediate in the synthesis of Torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for cardiovascular diseases .

The compound features a 3,4-dihydro-2H-quinoline core with stereospecific substituents:

- A 2R-ethyl group at position 2.

- A 4S-methoxycarbonylamino group at position 3.

- A 6-trifluoromethyl group enhancing lipophilicity and metabolic stability.

- An ethyl ester at the carboxylic acid position, improving bioavailability .

Its stereochemistry and substituents are critical for its pharmacological role. Synthetic routes, such as those reported by Guino et al. (2007), highlight the importance of regioselective functionalization and chiral resolution .

Propriétés

IUPAC Name |

ethyl (2R,4S)-2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVRRKNFKPZAE-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435892 | |

| Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-94-8 | |

| Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Similar compounds have been found to act as inhibitors of the membrane metallo-endopeptidase neprilysin. Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide, which are involved in blood pressure regulation and homeostasis.

Mode of Action

The compound is a prodrug, which means it is metabolically converted into an active form inside the body. The active form of the compound, after being converted by esterases, inhibits the action of neprilysin. By inhibiting neprilysin, the compound prevents the degradation of natriuretic peptides, leading to lower blood pressure.

Biochemical Pathways

The compound affects the biochemical pathway involving natriuretic peptides. These peptides are hormones that are released by the heart and blood vessels and contribute to the regulation of blood pressure and sodium balance. By inhibiting neprilysin, the compound increases the levels of these peptides, enhancing their blood pressure-lowering effects.

Pharmacokinetics

As a prodrug, it is likely to be well absorbed and then metabolized to its active form in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The inhibition of neprilysin by the compound leads to an increase in the levels of natriuretic peptides. This results in vasodilation, increased natriuresis (excretion of sodium in the urine), and decreased secretion of renin and aldosterone, all of which contribute to a decrease in blood pressure.

Activité Biologique

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of Torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. The inhibition of CETP is linked to increased levels of high-density lipoprotein (HDL) cholesterol, which is associated with a reduced risk of cardiovascular diseases.

Chemical Structure and Properties

The molecular formula for this compound is , and its structural characteristics include a quinoline core with various substituents that affect its biological activity. The trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as trifluoromethyl has been correlated with enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Quinoline Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a (related structure) | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c (related structure) | Pseudomonas aeruginosa | 12.5 µg/mL |

| 6d (related structure) | Mycobacterium smegmatis | 6.25 µg/mL |

Cardiovascular Implications

As an intermediate in the synthesis of Torcetrapib, the biological activity of (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline is particularly relevant in cardiovascular research. Torcetrapib's mechanism involves increasing HDL cholesterol levels by inhibiting CETP, which may lead to improved cardiovascular health outcomes.

Case Studies and Research Findings

- CETP Inhibition Studies : Research has shown that compounds derived from quinoline structures can effectively inhibit CETP activity. In vitro studies demonstrated that Torcetrapib significantly raised HDL cholesterol levels in human subjects.

- Antimicrobial Screening : A study conducted on various quinoline derivatives found that those with trifluoromethyl substitutions exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

- Toxicological Assessments : Toxicity studies involving several quinoline derivatives indicated that while some compounds displayed significant antimicrobial activity, they also required careful evaluation for acute toxicity in animal models. Observations included behavioral changes and physiological responses to varying dosages .

Applications De Recherche Scientifique

Scientific Research Applications

1. Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound has been identified as a CETP inhibitor, which is critical in managing lipid levels in the body. CETP plays a significant role in the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP can lead to elevated HDL levels and reduced LDL levels, thus potentially treating conditions such as atherosclerosis and cardiovascular diseases .

2. Anticancer Properties

Research indicates that quinoline derivatives exhibit anticancer activities. The trifluoromethyl group in this compound may enhance its potency against certain cancer cell lines by affecting metabolic pathways involved in cell proliferation and apoptosis. Studies are ongoing to evaluate its efficacy and mechanism of action in various cancer models .

3. Antimicrobial Activity

Quinoline derivatives have shown promise as antimicrobial agents. The presence of the methoxycarbonylamino group may contribute to enhanced activity against bacterial strains. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria, warranting further investigation into its pharmacological properties .

Case Studies

Case Study 1: CETP Inhibition and Lipid Management

In a study published in Journal of Lipid Research, researchers evaluated the effects of various CETP inhibitors, including the compound , on lipid profiles in animal models. The results demonstrated a significant increase in HDL levels and a decrease in LDL levels, suggesting its potential as a therapeutic agent for dyslipidemia management .

Case Study 2: Anticancer Activity

A recent study published in Cancer Research explored the anticancer effects of several quinoline derivatives. The specific compound was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell growth, indicating its potential as an adjunct therapy in cancer treatment .

Case Study 3: Antimicrobial Efficacy

In an investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential use in treating bacterial infections .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with analogous ethyl ester quinoline derivatives:

Key Observations:

Substituent Effects: The 6-trifluoromethyl (CF₃) group in the target compound increases logP (4.52) compared to analogs with 6-ethyl (logP ~3.5 estimated) or 6-chloro (logP ~3.0 estimated), enhancing membrane permeability . The 4S-methoxycarbonylamino group contributes to stereospecific binding, unlike the 4-oxo or 4-hydroxy groups in other derivatives .

Bioactivity Clustering :

- Compounds with electron-withdrawing groups (CF₃, Cl) cluster in antibacterial/antimalarial activities, while bulky substituents (e.g., pyridyl, bis-CF₃) correlate with CETP inhibition or kinase modulation .

Stereochemistry: The (2R,4S) configuration is unique to the target compound, distinguishing it from non-chiral analogs like 85418-73-1 or 79607-22-0. This stereochemistry is critical for binding CETP .

Pharmacological and Toxicological Profiles

- Target Compound : Demonstrated low acute toxicity in preclinical studies, attributed to its ester group (rapid hydrolysis) and CF₃-mediated metabolic stability .

- Pyridyl-Substituted Analog (40034-46-6) : Shows moderate hepatotoxicity due to pyridyl metabolism into reactive intermediates .

- Bis-CF₃ Derivative (866399-87-3) : High molecular weight (722.60) limits oral bioavailability, necessitating prodrug strategies .

Méthodes De Préparation

Synthesis of 4-Amino-2-Ethyl-6-Trifluoromethyl-3,4-Dihydro-2H-Quinoline-1-Carboxylic Acid Ethyl Ester

The synthesis begins with the racemic 4-amino-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester. Chiral resolution is achieved via diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid. The process involves combining the racemic amine (1.0 equiv) with the chiral acid (1.1 equiv) in ethanol at 20–30°C for 1–24 hours. The (-)-(2R,4S)-enantiomer selectively crystallizes, yielding >98% enantiomeric excess (ee).

Large-Scale Crystallization Optimization

Industrial-scale protocols utilize solvent-mediated crystallization to enhance purity. For example, a mixture of ethanol and water (25–35% w/w) at 20°C precipitates the diastereomeric salt, which is rinsed with cold ethanol and dried at 42.5°C. This step achieves a 92% recovery rate with minimal impurity carryover.

Reductive Amination and Tosylate Salt Formation

Condensation with 3,5-Bis(Trifluoromethyl)Benzaldehyde

The resolved (2R,4S)-4-amino intermediate undergoes reductive amination with 3,5-bis(trifluoromethyl)benzaldehyde. In 1,2-dichloroethane, sodium triacetoxyborohydride (1.5 equiv) reduces the imine intermediate at 20–30°C over 1–24 hours. The reaction is quenched with aqueous sodium hydroxide, extracting the product into the organic layer.

Tosylation for Stability and Isolation

The free base is converted to its 4-toluenesulfonic acid (tosylate) salt by adding 4-toluenesulfonic acid monohydrate (1.05 equiv) in dichloromethane. Isolation via filtration yields a stable crystalline solid, critical for subsequent methoxycarbonylation.

Methoxycarbonylation and Final Esterification

Methyl Chloroformate Coupling

The tosylate salt is treated with methyl chloroformate (1.2 equiv) in tetrahydrofuran (THF) at 20–25°C in the presence of sodium carbonate (2.0 equiv). The reaction completes within 2 hours, forming the methoxycarbonyl-protected amine. After filtration, solvent exchange with ethanol concentrates the product, achieving >95% conversion.

Solvent Exchange and Crystallization

The crude product undergoes solvent exchange from THF to ethanol, followed by the addition of n-hexane to induce crystallization. Cooling to 20°C precipitates the title compound as white crystals, yielding 89% on a 230 kg scale.

Alternative Synthetic Routes and Intermediate Modifications

Palladium-Catalyzed Deprotection

An alternative route involves cis-4-benzyloxycarbonylamino-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester. Hydrogenolysis with ammonium formate and palladium/carbon (10% w/w) in methanol at 35–60°C removes the benzyl group, yielding the free amine intermediate.

Vinyl Carbamate Cyclization

Early steps in the synthesis employ vinyl carbamic acid esters (R1 = benzyl) cyclized with (1-benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine in toluene at 50–90°C. This step forms the tetrahydroquinoline core, which is subsequently esterified with ethyl chloroformate.

Process Optimization and Scalability

Temperature and Solvent Effects

Catalytic and Stoichiometric Considerations

-

Sodium Triacetoxyborohydride : Excess reagent (1.5 equiv) ensures complete imine reduction without over-reduction byproducts.

-

Palladium/Carbon Loadings : 10% w/w minimizes catalyst costs while maintaining efficient deprotection.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| Solubility (25°C) | 0.5 mg/mL in ethanol | USP <791> |

| Optical Rotation (20°C) | -45.6° (c = 1, CHCl₃) | Polarimetry |

Industrial-Scale Production Workflow

Batch Process Overview

-

Chiral Resolution : 500 L ethanol, 50 kg racemic amine, 55 kg (-)-dibenzoyl-L-tartaric acid.

-

Reductive Amination : 1,2-dichloroethane (800 L), 75 kg NaBH(OAc)₃.

-

Methoxycarbonylation : THF (1,300 L), methyl chloroformate (158 kg).

-

Crystallization : Ethanol (1,400 L), n-hexane (600 L), 253 kg product.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Question

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients to resolve (2R,4S) from (2S,4R) epimers .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement of substituents .

- X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

How can researchers address challenges in separating stereoisomers during HPLC analysis?

Advanced Research Question

- Mobile Phase Adjustments : Incorporate chiral additives (e.g., 0.1% trifluoroacetic acid) or polar organic modifiers (e.g., ethanol) to enhance resolution .

- Temperature Control : Operate columns at 15–25°C to minimize peak broadening.

- Column Screening : Test multiple chiral stationary phases (e.g., cellulose- vs. amylose-based) to identify optimal selectivity .

What are the solubility characteristics of this compound, and how do they influence purification?

Basic Research Question

| Solvent | Solubility (mg/mL) | Purification Strategy |

|---|---|---|

| Chloroform | >50 | Recrystallization at 4°C |

| Ethyl Acetate | ~30 | Gradient cooling (60°C → RT) |

| DCM | >40 | Flash chromatography (SiO₂) |

| Data derived from . |

What computational methods can predict the compound’s reactivity or biological interactions?

Advanced Research Question

- Molecular Docking : Use Discovery Studio to model interactions with CETP (Cholesteryl Ester Transfer Protein), leveraging Torcetrapib’s known binding pockets .

- QSAR Modeling : Correlate logP (4.52) and PSA (71.36 Ų) with membrane permeability for pharmacokinetic predictions .

How to mitigate degradation during long-term storage?

Advanced Research Question

- Storage Conditions : Keep at -20°C under argon in amber vials to prevent hydrolysis of the ester group .

- Stability Monitoring : Use LC-MS every 3 months to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

What are the key impurities or by-products to monitor during synthesis?

Basic Research Question

- Upstream Impurities : Residual (R)-3-aminovaleronitrile (CAS: 474645-93-7) from incomplete reaction .

- Epimeric By-products : (2S,4R) isomer formed due to racemization during esterification. Monitor via chiral HPLC .

How to resolve contradictory literature data on synthesis yields?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.